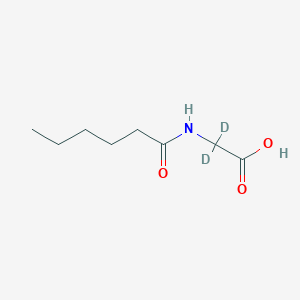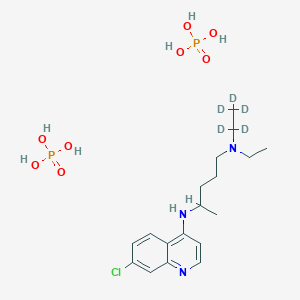
Chloroquine-d5 (diphosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloroquine-d5 (diphosphate) is a deuterium-labeled derivative of chloroquine (phosphate). Chloroquine phosphate is an antimalarial and anti-inflammatory agent widely used to treat malaria and rheumatoid arthritis. Chloroquine phosphate is also known for its role as an inhibitor of autophagy and toll-like receptors (TLRs) .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of chloroquine-d5 (diphosphate) involves the following steps:
Condensation Reaction: 4,7-dichloroquinoline reacts with 2-amino-5-diethylamino pentane to form chloroquine through alkalization extraction, concentration, and crystallization.
Salification: The chloroquine obtained is then salified with phosphoric acid to produce chloroquine phosphate.
Industrial Production Methods: The industrial production of chloroquine-d5 (diphosphate) follows similar steps but on a larger scale. The use of isopropanol as a solvent and N,N-diisopropylethylamine as an acid-binding agent is common. Sodium sulfite is also used in the process to improve the purity of the final product .
化学反応の分析
Types of Reactions: Chloroquine-d5 (diphosphate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinoline derivatives, while reduction may yield amine derivatives .
科学的研究の応用
Chloroquine-d5 (diphosphate) has a wide range of scientific research applications:
作用機序
Chloroquine-d5 (diphosphate) exerts its effects through several mechanisms:
Inhibition of Heme Polymerase: Prevents the conversion of heme to hemozoin in malarial trophozoites, leading to the accumulation of toxic heme and the death of the parasite.
Inhibition of Autophagy: Blocks the fusion of autophagosomes with lysosomes, disrupting the autophagic process.
Inhibition of Toll-like Receptors (TLRs): Modulates the immune response by inhibiting TLR signaling pathways.
類似化合物との比較
Chloroquine-d5 (diphosphate) is compared with other similar compounds such as:
Hydroxychloroquine: Similar in structure and pharmacokinetics but has a hydroxyl group, making it less toxic and more suitable for long-term use.
Amodiaquine: Another 4-aminoquinoline derivative with similar antimalarial properties but different side effect profiles.
Mefloquine: A structurally different antimalarial with a longer half-life and different mechanism of action.
Uniqueness: Chloroquine-d5 (diphosphate) is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies .
特性
分子式 |
C18H32ClN3O8P2 |
|---|---|
分子量 |
520.9 g/mol |
IUPAC名 |
4-N-(7-chloroquinolin-4-yl)-1-N-ethyl-1-N-(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C18H26ClN3.2H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*(H3,1,2,3,4)/i1D3,4D2;; |
InChIキー |
QKICWELGRMTQCR-DSJRPQEBSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O |
正規SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,4R,5S,6R)-2-[5-[(4-ethoxyphenyl)methyl]-2-methoxy-4-methylphenyl]-6-(hydroxymethyl)thiane-3,4,5-triol](/img/structure/B12432091.png)
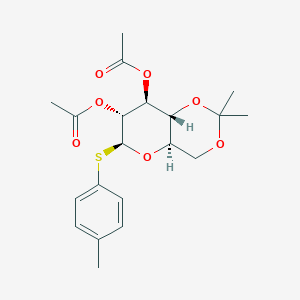

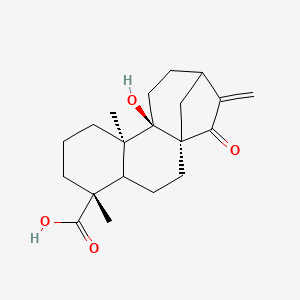
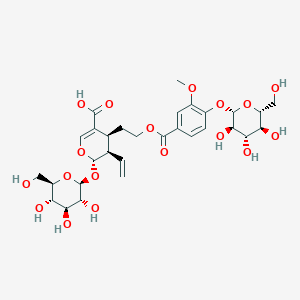
![(1S,9S,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B12432127.png)
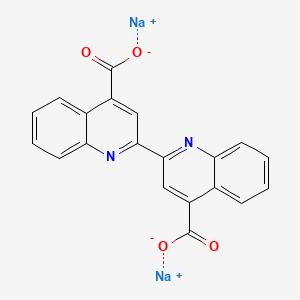
![tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate](/img/new.no-structure.jpg)
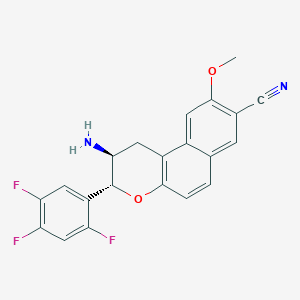
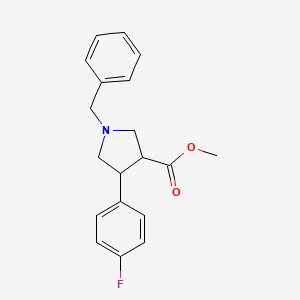
![2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B12432155.png)
